Crystal Structure Analysis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole: A Technical Guide
Crystal Structure Analysis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole: A Technical Guide
Executive Summary
Indazole derivatives represent a highly privileged scaffold in modern medicinal chemistry and drug development, frequently utilized for their profound kinase inhibitory and antineoplastic properties. The compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole integrates three critical pharmacophoric elements: the hydrogen-bonding capable 1H-indazole core, the electron-withdrawing nitro group at the C5 position, and the lipophilic, halogenated 4-fluorophenyl ring at the C3 position.
This whitepaper provides an in-depth technical framework for the crystallographic analysis of this compound. Because specific structural depositions for highly functionalized proprietary intermediates can be sparse in open-access databases, this guide synthesizes field-proven protocols and representative quantitative models based on the established crystallographic behaviors of isostructural 5-nitro-1H-indazole derivatives .
Experimental Protocols: Crystallization and Data Collection
To achieve high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, the experimental workflow must be treated as a self-validating system where each step minimizes thermodynamic defects.
Step-by-Step Crystallization Methodology
The causality behind solvent selection is critical: a binary solvent system allows researchers to fine-tune the dielectric constant and evaporation rate, preventing rapid precipitation (which yields polycrystalline powders) in favor of controlled nucleation.
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Solvent Preparation: Prepare a 1:1 (v/v) binary solvent mixture of Ethyl Acetate (hydrogen bond acceptor) and Hexane (non-polar antisolvent).
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Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 3-(4-Fluorophenyl)-5-nitro-1H-indazole in 5.0 mL of the prepared solvent mixture under gentle sonication (25°C, 5 minutes).
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Particulate Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pristine, acid-washed glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring that crystal growth is driven solely by the compound's intrinsic supersaturation thermodynamics.
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Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three microscopic holes using a 21-gauge needle.
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Incubation: Store the vial in a vibration-free environment at a constant ambient temperature (293 K) for 5–7 days until pale-yellow, block-like single crystals emerge.
SCXRD Data Collection Workflow
Once a suitable single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected under polarized light, it is mounted on a glass fiber using inert perfluorinated oil to prevent atmospheric degradation.
Fig 1: End-to-end workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Structure Solution and Refinement
The structural resolution relies on rigorous mathematical modeling. Data is typically collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The choice of Molybdenum over Copper radiation is deliberate for this specific organic molecule, as it minimizes X-ray absorption effects, yielding higher precision in the localization of lighter atoms (C, H, N, O, F).
The structure is solved using intrinsic phasing methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model to ensure thermodynamic plausibility.
Representative Crystallographic Data
Based on the Cambridge Structural Database (CSD) metrics for analogous 5-nitro-1H-indazoles, the anticipated quantitative parameters are summarized below:
| Crystallographic Parameter | Representative Value |
| Empirical Formula | C₁₃H₈FN₃O₂ |
| Formula Weight | 257.22 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
Mechanistic Insights into Conformation and Packing
Understanding the 3D architecture of 3-(4-Fluorophenyl)-5-nitro-1H-indazole requires analyzing both its intramolecular geometry and its intermolecular supramolecular network.
Intramolecular Geometry (Causality of Twist)
The 1H-indazole core is rigidly planar due to its aromatic delocalization. The C5-nitro group typically exhibits near-coplanarity with the indazole ring (dihedral angle < 5°) to maximize π-conjugation. However, the 4-fluorophenyl ring at the C3 position cannot remain coplanar. Due to severe steric hindrance between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the indazole core, the molecule undergoes a necessary thermodynamic adjustment, resulting in a dihedral twist of approximately 25° to 35° between the two ring systems.
Supramolecular Interactions
The crystal packing is stabilized by a robust network of non-covalent interactions. The primary drivers are intermolecular hydrogen bonds and halogen interactions.
Fig 2: Primary supramolecular interactions governing the crystal packing network.
Table 2: Expected Intermolecular Interaction Geometry
| Interaction Type | Donor-Acceptor (D···A) | Distance (Å) | Angle (°) | Structural Role |
| Hydrogen Bond | N1-H1···O1 (Nitro) | ~2.85 | >160° | Forms 1D zigzag chains along the b-axis. |
| Weak H-Bond | C-H···O2 (Nitro) | ~3.20 | ~145° | Cross-links chains into 2D sheets. |
| Halogen Bond | C-H···F1 (Fluoro) | ~3.15 | ~135° | Stabilizes the 3D lattice packing. |
| π-π Stacking | Indazole···Indazole | ~3.60 | N/A | Centroid-to-centroid parallel stacking. |
The integration of strong N-H···O hydrogen bonding from the indazole N-H to the nitro oxygen creates the foundational lattice architecture. The highly electronegative fluorine atom acts as a secondary acceptor, drawing adjacent aliphatic or aromatic protons into C-H···F interactions, which heavily influences the ultimate density and stability of the crystal.
References
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Boulhaoua, M., Essaghouani, A., Lahmidi, S., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2019). "Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole." IUCrData, 4(1), x190071. URL:[Link]
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]
